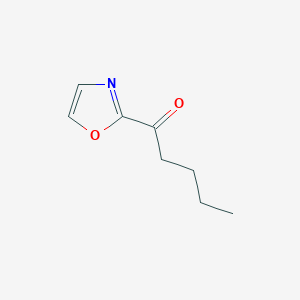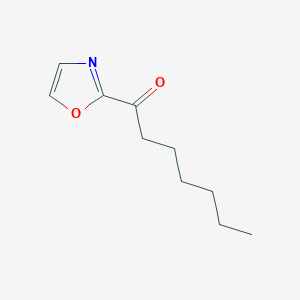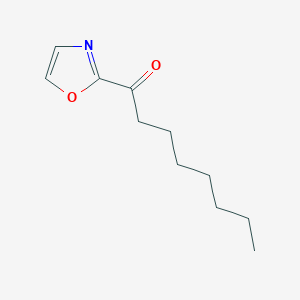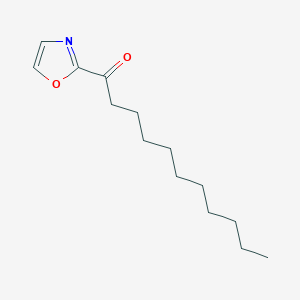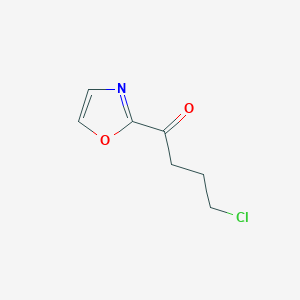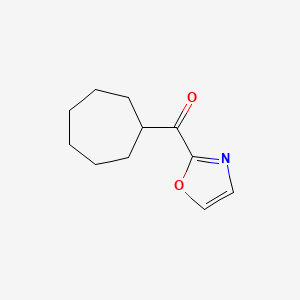
4-(4-Isopropoxyphenoxy)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Isopropoxyphenoxy)benzoic acid is an organic compound primarily used in the pharmaceutical industry to produce various drugs. It is a derivative of benzoic acid, which is widely used in the food industry as a preservative .
Molecular Structure Analysis
The molecular formula of 4-(4-Isopropoxyphenoxy)benzoic acid is C16H16O4 . It consists of a carboxyl group attached to a benzene ring, making it an aromatic carboxylic acid .Physical And Chemical Properties Analysis
4-(4-Isopropoxyphenoxy)benzoic acid has a molecular weight of 272.30 g/mol . Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and polar surface area are not explicitly mentioned for this compound in the search results.Wissenschaftliche Forschungsanwendungen
Biotechnological Applications : A study by Aresta et al. (1998) demonstrated the enzymatic synthesis of 4-OH benzoic acid from phenol and CO2 using a Carboxylase enzyme. This process, conducted at room temperature and sub-atmospheric pressure, is noted for its 100% selectivity and represents a significant advancement in biotechnological applications of benzoic acid derivatives (Aresta et al., 1998).
Polymer Synthesis : Kumbul et al. (2015) investigated the enzymatic oxidative polymerization of a para-imine functionalized phenol derivative, leading to the creation of oligo(4-(4-hydroxybenzylideneamino)benzoic acid). This research contributes to the development of novel polymers with potential applications in various industries (Kumbul et al., 2015).
Environmental Applications : The research by Ghoshdastidar and Tong (2013) on the treatment of phenoxyacetic and benzoic acid herbicides using membrane bioreactor technology highlights an environmentally friendly method for breaking down toxic herbicides. This has significant implications for improving water treatment processes (Ghoshdastidar & Tong, 2013).
Material Science : A study by Kato et al. (1993) on liquid-crystalline benzoic acid derivatives, like 4-pentylbenzoic acid and 4-hexylbenzoic acid, using infrared spectroscopy, sheds light on the stability of hydrogen bonds in these compounds and their potential applications in the development of new materials (Kato et al., 1993).
Chemical Processing : Research by Goodrich et al. (2006) on the Friedel−Crafts benzoylation of anisole with benzoic anhydride in ionic liquids provides insights into catalytic processes that could enhance the efficiency of chemical manufacturing (Goodrich et al., 2006).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-(4-propan-2-yloxyphenoxy)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-11(2)19-13-7-9-15(10-8-13)20-14-5-3-12(4-6-14)16(17)18/h3-11H,1-2H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFAGGMQCUVFICU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10628532 |
Source


|
| Record name | 4-{4-[(Propan-2-yl)oxy]phenoxy}benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10628532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Isopropoxyphenoxy)benzoic acid | |
CAS RN |
887411-97-4 |
Source


|
| Record name | 4-{4-[(Propan-2-yl)oxy]phenoxy}benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10628532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







